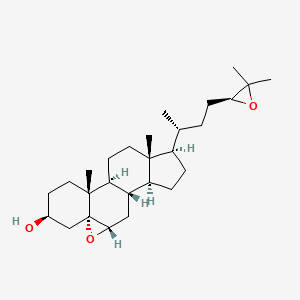
5,6-24(S),25-Diepoxycholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-24(S),25-Diepoxycholesterol is a cholestanoid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands for Oxysterol Receptors
5,6-24(S),25-Diepoxycholesterol is synthesized as an agonist for liver X receptors (LXRs), a subtype of nuclear receptors important in cholesterol metabolism. One example is the synthesis of 5α,6α:24S,25-diepoxycholesterol as an LXRα subtype selective agonist (Zhou, Zhen, & Zhou, 2003).
Role in Metabolic Regulation
5,6-24(S),25-Diepoxycholesterol, as part of the oxysterol group, is implicated in metabolic regulation. It acts as a high-affinity ligand for liver X receptor alpha, playing a significant role in liver function and lipid metabolism (Zhang, Li, Blanchard, Lear, Erickson, & Spencer, 2001).
Cytotoxic Properties
Research has shown that 5,6-24(S),25-Diepoxycholesterol has cytotoxic properties against cancer cell lines. It was identified as one of the cytotoxic oxygenated desmosterols isolated from the marine red alga Galaxaura marginata (Sheu, Huang, & Duh, 1996).
Cholesterol 25-Hydroxylation Activity
5,6-24(S),25-Diepoxycholesterol is involved in the cholesterol 25-hydroxylation process, catalyzed by enzymes like CYP3A. This process is significant in the regulation of lipid metabolism (Honda et al., 2011).
Role in Neurodegenerative Diseases
5,6-24(S),25-Diepoxycholesterol is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), indicating its involvement in neuronal apoptosis and disease progression (Kim et al., 2017).
Impact on Brain Cholesterol Homeostasis
This compound is studied for its role in brain cholesterol homeostasis, specifically in the context of neurological diseases. Its production by primary human astrocytes suggests a significant role in the CNS (Wong, Quinn, Guillemin, & Brown, 2007).
Involvement in Chronic Obstructive Pulmonary Disease
5,6-24(S),25-Diepoxycholesterol is involved in the pathogenesis of chronic obstructive pulmonary disease (COPD), potentially influencing neutrophil infiltration and airway inflammation (Sugiura et al., 2012).
Role in Cancer Development and Progression
Recent research has highlighted the pathogenic role of 5,6-24(S),25-Diepoxycholesterol in cancer development and progression, emphasizing its importance in etiology and progression of various types of cancer (Ejam et al., 2023).
Eigenschaften
CAS-Nummer |
220066-69-3 |
|---|---|
Produktname |
5,6-24(S),25-Diepoxycholesterol |
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-15-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1 |
InChI-Schlüssel |
IUSLCYDEWITGFD-AISCQZDLSA-N |
Isomerische SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)O)C)O5)C |
SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Kanonische SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)
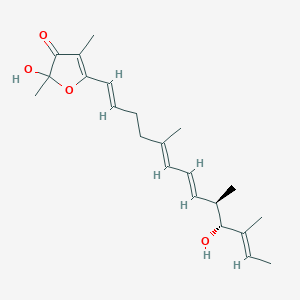
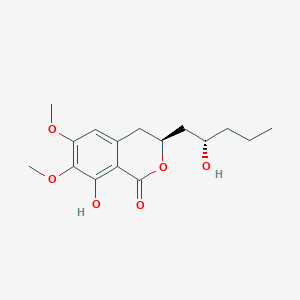

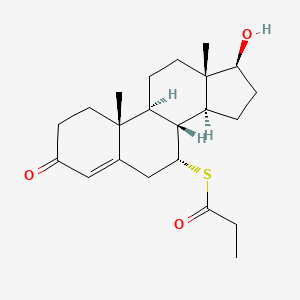
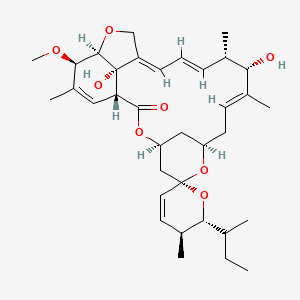
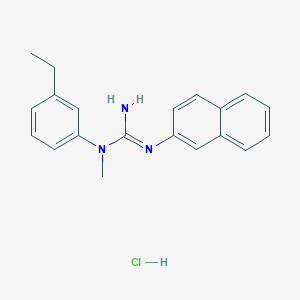

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)

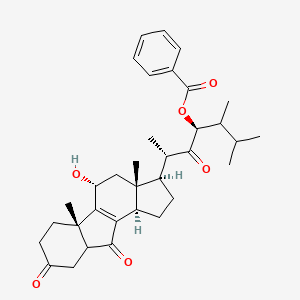

![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)